1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-1-2-10(11(14)5-8)12(17)7-15-4-3-9(16)6-15/h1-2,5,9,16H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHAYWQPVYCSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1498199-25-9, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is . Its structure features a dichlorophenyl group and a hydroxypyrrolidinyl moiety, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. The presence of the 2,4-dichlorophenyl group enhances this effect. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one | E. coli | 50 µg/mL |
| 1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one | S. aureus | 25 µg/mL |
Neuropharmacological Effects
The compound has been studied for its neuropharmacological properties, particularly its effects on neurotransmitter systems. It appears to modulate the release of serotonin and dopamine, which may contribute to its potential as an antidepressant or anxiolytic agent.
Case Study:
In a preclinical model assessing anxiety-like behavior in rodents, administration of 1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one resulted in a significant reduction in anxiety levels as measured by the elevated plus maze test.
Cytotoxicity
Cytotoxic assays indicate that the compound exhibits selective toxicity against certain cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The biological activity of 1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing mood and behavior.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Heterocyclic Substitutions
a. Triazole Derivatives
- Examples : 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one (9g) and N-2-alkylated analog (9h) .
- Key Differences: Triazole rings (aromatic, planar) vs. hydroxypyrrolidine (non-aromatic, hydroxyl group). Triazoles exhibit stronger antifungal activity due to enhanced CYP51 binding via π-π stacking .
- Activity : Triazole derivatives show superior antifungal potency (MIC values < 1 µg/mL against Candida spp.) compared to pyrrolidine analogs .
b. Imidazole Derivatives
- Example : (S)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol .
- Key Differences: Imidazole’s basic nitrogen vs. hydroxypyrrolidine’s hydroxyl group. Imidazole derivatives are optimized for sterol 14α-demethylase (CYP51) inhibition in Trypanosoma cruzi .
- Synthesis : Asymmetric transfer hydrogenation ensures enantiomeric purity, critical for target specificity .
Pyrrole and Piperazine Derivatives
a. Pyrrole-Based Compounds
b. Piperazine Derivatives
Substituent Effects on the Phenyl Ring
- Chlorine Position :
- Additional Groups :
Pharmacological and Physicochemical Properties
Table 1: Comparative Data of Key Compounds
*Estimated based on analogs.
Preparation Methods
Precursor Preparation and Reaction Conditions
A common synthetic route begins with the preparation of a suitable 2-chloro-1-(2,4-dichlorophenyl)ethanol intermediate or its halo-substituted ethanone analog. This intermediate serves as the electrophilic center for nucleophilic substitution by the pyrrolidine derivative.
Solvent and Catalyst Use: Dimethylformamide (DMF) is frequently employed as a high-polarity solvent to enhance solubility of reactants and facilitate nucleophilic substitution reactions. Polyethylene glycol 600 (PEG600) acts as a catalyst to improve reaction efficiency.
Base: A strong base such as caustic soda (NaOH) flakes is used to deprotonate the nucleophile and activate the electrophile.
Temperature Control: The reaction temperature is critical, with initial heating to 110–115 °C for catalyst activation and subsequent cooling to 50–55 °C during the addition of the halo-substituted intermediate. After addition, the mixture is reheated to 110–115 °C for several hours to complete the reaction.
Stepwise Synthetic Procedure
The synthesis can be summarized in the following steps:
| Step | Procedure Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of DMF solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol | Dissolve 23 g intermediate in 20 mL DMF | Homogeneous solution |
| 2 | Mixing DMF, imidazole (or heterocyclic amine), NaOH flakes, and PEG600 in reaction vessel | Stir and heat slowly to 110–115 °C, hold 1 h | Catalyst activation |
| 3 | Cooling reaction mixture to 50–55 °C | Temperature control | Optimal for addition |
| 4 | Dropwise addition of DMF solution of halo intermediate | Maintain 50–55 °C, stir continuously | Controlled nucleophilic substitution |
| 5 | Incubation at 50–55 °C for 1 h, then heating to 110–115 °C for 4 h | Extended heating | Reaction completion |
| 6 | Cooling to 60 °C, addition of water (200 mL), further cooling to room temperature | Quenching and precipitation | Crude product formation |
| 7 | Centrifugation and filtration to isolate crude product | Solid-liquid separation | Isolation of crude compound |
| 8 | Drying and recrystallization from toluene | Purification | Pure product obtained |
This method yields the desired product with high purity and good yield (up to 92% in optimized conditions).
Optimization and Yield Data
Experimental variations in temperature and reaction time significantly affect yield and purity. The following table summarizes yields and melting points from various embodiments:
| Embodiment | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | 110–115 | 4 | 41 | 132.1–133.4 |
| 2 | 110–115 | 4 | 45 | 131.7–132.6 |
| 3 | 90–100 (initial), then 110–115 | 4 | 92 | 132.5–133.8 |
| 5 | 120–125 | 4 | 90 | 131.9–133.4 |
The data indicate that higher reaction temperatures (110–125 °C) combined with prolonged heating (4 hours) and controlled addition of the halo intermediate improve yield and product quality.
Mechanistic Insights
The use of DMF enhances the solubility of both the nucleophile (3-hydroxypyrrolidine or imidazole analogs) and electrophile, facilitating the nucleophilic substitution.
PEG600 acts as a phase transfer catalyst, improving the interaction between reactants.
The base deprotonates the nucleophile, increasing its nucleophilicity.
Temperature modulation is crucial to balance reaction rate and product stability.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 80 mL per 23 g substrate |
| Catalyst | Polyethylene glycol 600 (PEG600) | ~1.8 g |
| Base | Sodium hydroxide flakes | ~8 g |
| Nucleophile | 3-Hydroxypyrrolidine or imidazole analog | ~8.2 g |
| Reaction Temperature | Initial heating for catalyst activation | 110–115 °C |
| Addition Temperature | During dropwise addition of halo intermediate | 50–55 °C |
| Reaction Time | Post-addition heating | 4 hours |
| Quenching | Addition of water | 200 mL |
| Purification | Centrifugation, drying, recrystallization | Toluene as recrystallization solvent |
| Yield | Product isolated after purification | Up to 92% |
| Melting Point | Product characterization | ~132 °C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
